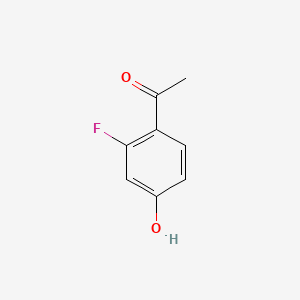

2'-Fluoro-4'-hydroxyacetophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZIRBNZMFUCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369287 | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98619-07-9 | |

| Record name | 4-Acetyl-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98619-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-Fluoro-4’-hydroxyacetophenone can be synthesized through the reaction of acetyl chloride with 3-fluorophenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in refluxing ethylene dichloride . Another method involves the Fries rearrangement of phenol esters in the presence of aluminum chloride and nitromethane in chloroform .

Industrial Production Methods: The industrial production of 2’-Fluoro-4’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of aluminum chloride as a catalyst and ethylene dichloride as a solvent is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetophenones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2'-Fluoro-4'-hydroxyacetophenone plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its application in developing anti-inflammatory and analgesic drugs . The presence of the fluorine atom enhances the biological activity of the resulting compounds, making them more effective in therapeutic applications .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this precursor have been shown to inhibit key inflammatory pathways, providing a basis for new drug formulations aimed at treating chronic inflammatory diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various techniques such as chromatography and spectroscopy . Its ability to interact with different analytes allows for the detection and quantification of specific compounds within complex mixtures .

Application Example: Chromatographic Techniques

The compound's derivatives are often employed as standards in chromatographic methods to ensure accurate measurement of pharmaceutical products and environmental samples, highlighting its importance in quality control processes .

Material Science

The compound is also significant in material science, where it contributes to the formulation of polymers and coatings . Its incorporation into materials enhances properties such as thermal stability and chemical resistance, making it suitable for various industrial applications .

Material Properties Table

| Property | Description |

|---|---|

| Thermal Stability | Enhanced due to polymer formulation |

| Chemical Resistance | Improved durability against solvents |

| Application Area | Coatings, adhesives, and plastics |

Agricultural Chemistry

In agricultural chemistry, this compound is involved in synthesizing agrochemicals, particularly effective herbicides and fungicides . These formulations aim to improve crop yield and manage pest populations effectively .

Case Study: Herbicide Development

Studies have indicated that derivatives of this compound can act as potent herbicides by targeting specific metabolic pathways in plants, thereby providing a selective approach to weed management without harming crops .

Recent studies have highlighted the potential of this compound in exploring various biological pathways. It has been investigated for its role in modulating biological activities relevant to cancer research and other therapeutic areas .

Research indicates that this compound can influence cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for further studies in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 2’-Fluoro-4’-hydroxyacetophenone involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its structure allows it to participate in oxidative cyclization reactions, forming flavones and flavanones, which exhibit various biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)

- Structure : Fluorine at 3', hydroxyl at 4'.

- Properties: Same molecular weight (154.14 g/mol) but distinct spectral data. For example, its carbonyl (C=O) IR stretch appears at 1640 cm⁻¹, slightly lower than 2'-fluoro-4'-hydroxyacetophenone’s 1648 cm⁻¹ due to electronic effects of substituent positions .

- Applications : Used in chromone derivatives and pharmaceutical intermediates .

(b) 4'-Fluoro-2'-hydroxyacetophenone (CAS 1481-27-2)

- Structure : Fluorine at 4', hydroxyl at 2'.

- Properties : Similar molecular weight (154.14 g/mol) but differing solubility (slightly higher water solubility due to -OH positioning). NMR signals differ: aromatic protons show distinct splitting patterns (e.g., J = 8.3 Hz for 3-H in 2'-hydroxy-6'-methoxy analogs) .

- Applications : Intermediate in agrochemical synthesis .

Comparative Data Table

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 98619-07-9 | 2'-F, 4'-OH | 154.14 | Not reported | Pharmaceuticals, agrochemicals |

| 3'-Fluoro-4'-hydroxyacetophenone | 403-14-5 | 3'-F, 4'-OH | 154.14 | Not reported | Chromone derivatives |

| 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | 4'-F, 2'-OH | 154.14 | Not reported | Agrochemical intermediates |

| 2'-Hydroxy-4'-methoxyacetophenone | 74457-86-6 | 2'-F, 4'-OCH₃ | 168.16 | Not reported | Herbicide synthesis |

| 2'-Hydroxy-6'-methoxyacetophenone | - | 2'-OH, 6'-OCH₃ | 166.06 | 56–57 | Flavors, fragrances |

Key Research Findings

Chromatographic Differentiation: 2’-Hydroxyacetophenone and 4’-Hydroxyacetophenone share identical retention times in GC-MS, complicating their separation without advanced spectral analysis .

Synthetic Utility: Fluorinated hydroxyacetophenones are preferred over methoxy analogs in drug synthesis due to their higher reactivity in nucleophilic substitutions .

Safety Profiles: All fluoro-hydroxyacetophenones exhibit similar irritant risks (H315, H319, H335), whereas methoxy derivatives may have reduced hazards due to stabilized phenolic groups .

Challenges and Analytical Considerations

- Isomer Discrimination: Positional isomers (e.g., 2'-F-4'-OH vs. 3'-F-4'-OH) require ¹H/¹³C NMR or IR spectroscopy for differentiation, as mass spectrometry alone cannot resolve structural nuances .

- Solubility Limitations : Insolubility in water necessitates use of polar aprotic solvents (e.g., DMF, DMSO) in reactions .

Biologische Aktivität

2'-Fluoro-4'-hydroxyacetophenone is a notable compound in the field of medicinal chemistry, particularly for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods, including aldol condensation followed by cyclization reactions. For instance, 4'-fluoro-2'-hydroxyacetophenone can be synthesized via the reaction of substituted aldehydes with 4-fluoro-2-hydroxyacetophenone. This method has been optimized to yield high purity and efficiency in laboratory settings .

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that several synthesized chalcone derivatives showed high levels of free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies revealed that this compound can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. The structure-activity relationship (SAR) analysis suggests that modifications to the hydroxyl and fluorine substituents can enhance anti-inflammatory efficacy .

3. Anticancer Activity

The compound has shown promising results against several cancer cell lines. For example, it was tested against melanoma (IGR-39) and demonstrated an IC50 value of 12 µM, outperforming standard chemotherapeutics like Dacarbazine (IC50 = 25 µM). This suggests that this compound may serve as a lead compound for developing new anticancer agents .

Study on Antiparasitic Activity

A recent study evaluated the antiparasitic activity of various chalcones, including those derived from this compound. Compounds were tested against Plasmodium falciparum and Leishmania donovani, with certain derivatives exhibiting IC50 values lower than that of the reference drug Miltefosine, indicating their potential as antiparasitic agents .

Cytotoxicity Evaluation

In vitro cytotoxicity assays using mammalian cell lines have shown that this compound has selective cytotoxic effects on tumor cells while sparing normal cells. The MTT assay revealed significant reductions in cell viability at concentrations that did not affect normal fibroblasts, highlighting its therapeutic potential with a favorable safety profile .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.